Antibiotic EM49 - 39342-08-0

Antibiotic EM49

Catalog Number: EVT-15313190
CAS Number: 39342-08-0
Molecular Formula: C49H93N13O10
Molecular Weight: 1024.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibiotic EM49, now referred to as octapeptin, is a membrane-active peptide antibiotic known for its significant effects on bacterial membranes. This compound was first characterized in the 1970s and has garnered attention due to its unique structure and mechanism of action. EM49 is produced by the fermentation of Bacillus circulans, specifically the strain ATCC 21656, and is classified within the family of cyclic octapeptides that are monoacylated with fatty acids .

Source

The primary source of antibiotic EM49 is the bacterium Bacillus circulans, which can be cultivated under submerged aerobic conditions in nutrient-rich media. The fermentation process typically involves using assimilable carbon sources such as glucose or sucrose to enhance yield .

Classification

EM49 is classified as a peptide antibiotic and falls under the category of lipopeptides due to its fatty acid components. It shares structural similarities with other well-known antibiotics, such as polymyxins, but exhibits distinct biochemical properties that influence its efficacy against various bacterial strains .

Synthesis Analysis

Methods

The synthesis of antibiotic EM49 involves both natural fermentation processes and synthetic methodologies. The natural production occurs through the cultivation of Bacillus circulans, while synthetic approaches have been developed to create analogs of octapeptin using solid-phase synthesis techniques.

Technical Details

  1. Fermentation: The bacteria are grown in a controlled environment where factors such as temperature, pH, and nutrient availability are optimized.
  2. Isolation: Following fermentation, EM49 is extracted using chromatographic techniques to purify the antibiotic from other metabolic products.
  3. Synthesis: Recent advancements in synthetic chemistry have allowed for the efficient production of octapeptin C4 through Fmoc-based solid-phase synthesis, which enables precise control over the peptide sequence and structure .
Molecular Structure Analysis

Structure

The molecular structure of EM49 consists of a cyclic octapeptide core with specific amino acid residues and a hydroxylated fatty acyl chain at the N-terminus. The presence of D-amino acids within its structure contributes to its stability and bioactivity.

Data

  • Molecular Formula: C₁₈H₃₃N₇O₄
  • Molecular Weight: Approximately 393.5 g/mol
  • Amino Acid Composition: Notably includes residues such as 2,4-diaminobutyric acid and leucine, among others .
Chemical Reactions Analysis

Reactions

EM49 undergoes various chemical reactions that can modify its structure and activity. For instance, treatment with polymyxin acylase leads to deacylation products that retain antimicrobial properties but differ in efficacy .

Technical Details

  1. Deacylation: This reaction alters the fatty acid moiety, potentially affecting membrane interaction.
  2. Salt Formation: EM49 can form salts with organic and inorganic acids, enhancing its solubility and stability for pharmaceutical applications .
Mechanism of Action

Process

The primary mechanism by which antibiotic EM49 exerts its effects involves disrupting bacterial membrane integrity. It increases membrane permeability to protons, leading to a collapse of the membrane potential.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Values: Reflective of its basic nature due to amino acid residues.

Relevant analyses suggest that octapeptins like EM49 maintain antimicrobial activity while being modifiable for enhanced therapeutic profiles .

Applications

Scientific Uses

Antibiotic EM49 has potential applications in treating infections caused by multi-drug resistant bacteria due to its unique mechanism of action. Research indicates effectiveness against Gram-negative pathogens that are resistant to traditional antibiotics like polymyxins.

  1. Clinical Research: Ongoing studies focus on optimizing formulations for systemic use.
  2. Preclinical Trials: Evaluations in animal models have shown promise against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Introduction to EM49: Discovery and Historical Context

Isolation and Taxonomic Origin from Bacillus circulans

Bacillus circulans strain ATCC 31805 (originally classified under strain designations like NRRL NRS-1108 or LMG 14421) [2] served as the source organism for EM49. This Gram-positive, motile, endospore-forming bacterium was isolated from environmental samples, consistent with the ecological niche of Bacillus species in soil and aquatic habitats. The fermentation process for EM49 production involved submerged aerobic cultivation in complex media optimized for peptide synthesis. Initial purification employed techniques standard for cationic peptides: acid precipitation, followed by column chromatography (using ion-exchange resins) and counter-current distribution [5] [6] [9]. Taxonomically, B. circulans belongs to the phylum Firmicutes, family Bacillaceae. While generally regarded as non-pathogenic (classified as Risk Group 1) [2], its significance lies in its biosynthetic versatility. Recent genomic analysis of related strains (e.g., ATCC 31805) revealed the presence of non-ribosomal peptide synthetase (NRPS) clusters responsible for producing lipopeptide antibiotics like the octapeptins [3].

Table 1: Taxonomic and Cultivation Profile of EM49-Producing Bacterium

CharacteristicDetails
Original BinomialBacillus circulans Jordan 1890
Modern ReclassificationNiallia circulans (NCBI Taxonomy ID: 1397) [7]
Strain DesignationATCC 31805 (Synonyms: NRRL NRS-1108, LMG 14421, NCIMB 9555) [2]
Growth MorphologyGram-positive rods, terminal/subterminal spores, motile colonies
Fermentation MediumComplex broth (soybean meal, glucose, minerals); Aerobic, 28-30°C [5] [9]
Isolation MethodAcid precipitation, solvent extraction, ion-exchange chromatography [6]

Early Characterization of Antimicrobial Spectrum (1970s)

Initial biological profiling in the early 1970s revealed EM49 as a remarkably broad-spectrum agent, challenging the then-prevailing dogma of narrow-spectrum peptide antibiotics. Testing against standardized bacterial panels demonstrated:

  • Gram-negative Activity: Minimum Inhibitory Concentrations (MICs) of 1–8 µg/mL against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp. [1] [6].
  • Gram-positive Activity: MICs of 2–16 µg/mL against Staphylococcus aureus and Enterococcus faecium [3] [6].
  • Unconventional Targets: Significant growth inhibition of fungi (Candida albicans) and protozoa (Trichomonas vaginalis), at concentrations of 10–50 µg/mL [5] [6] [9].

Crucially, researchers emphasized EM49’s lack of cross-resistance with existing antibiotic classes. It remained active against clinical isolates resistant to polymyxins, β-lactams, and aminoglycosides [1] [6]. This unique property was attributed early on to its distinct mechanism. While polymyxins were known to target lipopolysaccharide (LPS), EM49 exhibited a more complex interaction with microbial membranes. Studies using artificial membranes and bacterial spheroplasts demonstrated that EM49 acted as a membrane depolarizing agent. Within a narrow concentration range (near MICs), it stimulated bacterial respiration and dissipated the proton motive force (PMF), effectively uncoupling oxidative phosphorylation. At higher concentrations (minimum biocidal levels), it caused complete inhibition of respiration and catastrophic membrane disruption [1]. This biphasic effect on membrane energetics distinguished it mechanistically from polymyxin B, which lacked the stimulatory phase [1].

Table 2: Early Antimicrobial Spectrum of EM49 Hydrochloride (1970s Studies) [5] [6] [9]

Organism GroupRepresentative SpeciesMIC Range (µg/mL)Key Observation
Gram-negative BacteriaPseudomonas aeruginosa1 – 8Active against polymyxin-resistant strains
Escherichia coli2 – 8Rapid bactericidal effect
Klebsiella pneumoniae2 – 8No cross-resistance with β-lactams/aminoglycosides
Gram-positive BacteriaStaphylococcus aureus2 – 16Superior to polymyxins
Enterococcus faecium4 – 16Consistent activity
FungiCandida albicans10 – 50Fungistatic at lower concentrations
ProtozoaTrichomonas vaginalis20 – 50Unique for a peptide antibiotic

Renaming and Classification as Octapeptin

Structural elucidation efforts in the mid-1970s resolved ambiguities surrounding EM49’s identity. Hydrolysis studies, amino acid analysis, and partial sequencing revealed EM49 was not a single entity but a complex mixture of structurally related lipooctapeptides. Each component consisted of:

  • An N-terminal β-hydroxy fatty acid (C8–C10 chain, often branched at the 6- or 8-position)
  • A linear tripeptide tail containing a D-diaminobutyric acid (D-Dab) at position 1
  • A cyclic heptapeptide core featuring 3–4 L-Dab residues and hydrophobic residues (Leu/Phe) at positions 4 and 5 [3] [4] [9].

This core scaffold—eight amino acids total (linear tripeptide + cyclic heptapeptide)—led to the reclassification of EM49 components under the umbrella term "octapeptins". The complex was systematically categorized into subgroups (A, B, C, D) based on variations at key amino acid positions within the cyclic core:

  • Position 1: D-Dab (A, B, C) or D-Ser (D)
  • Position 4: D-Leu (A, B, D) or D-Phe (C)
  • Position 5: L-Leu (A, D), L-Phe (B), or L-Leu (C) [3] [4].

Specific components of the original EM49 complex were designated as Octapeptin A1 (EM49β), A2 (EM49α1), A3 (EM49α2), B1 (EM49δ), B2 (EM49γ1), and B3 (EM49γ2) [4]. This nomenclature aligned EM49 with other independently discovered octapeptins (e.g., Bu-2470, Bu-1880, circulins, battacins) [3] [4]. Critically, the structural distinction from decapeptide polymyxins (e.g., colistin) explained the functional differences: the octapeptins’ shorter tail, D-Dab at position 1, Leu instead of Thr at position 8, and β-hydroxy (vs. straight-chain) fatty acids contributed to their broader spectrum and ability to evade polymyxin resistance mechanisms [1] [3] [4].

Table 3: Octapeptin Classification System and Relationship to EM49 Components [3] [4]

Octapeptin GroupEM49 SynonymPosition 1Position 4Position 5Fatty Acid Variability
A1EM49βD-DabD-LeuL-Leu(R)-3-Hydroxy-(S)-8-methyldecanoyl
A2EM49α1D-DabD-LeuL-Leu(R)-3-Hydroxy-8-methylnonanoyl
A3EM49α2D-DabD-LeuL-Leu(R)-3-Hydroxydecanoyl
B1EM49δD-DabD-LeuL-Phe(R)-3-Hydroxy-(S)-8-methyldecanoyl
B2EM49γ1D-DabD-LeuL-Phe(R)-3-Hydroxy-8-methylnonanoyl
B3EM49γ2D-DabD-LeuL-Phe(R)-3-Hydroxydecanoyl
C1Bu-2470D-DabD-PheL-Leu(R)-3-Hydroxy-(S)-6-methyloctanoyl

Properties

CAS Number

39342-08-0

Product Name

Antibiotic EM49

IUPAC Name

3-hydroxy-8-methyl-N-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,9,18,21-tetrakis(2-aminoethyl)-3,12,15-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]decanamide

Molecular Formula

C49H93N13O10

Molecular Weight

1024.3 g/mol

InChI

InChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

XXJAQSYTQPWWKU-QVRBQHTBSA-N

Canonical SMILES

CCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O

Isomeric SMILES

CCC(C)CCCCC(CC(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.